molecular formula C14H10O2 B14740138 2-hydroxy-10H-anthracen-9-one CAS No. 5452-86-8

2-hydroxy-10H-anthracen-9-one

Cat. No.: B14740138
CAS No.: 5452-86-8
M. Wt: 210.23 g/mol
InChI Key: HNPBOVGHFXPKKU-UHFFFAOYSA-N
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Description

2-Hydroxy-10H-anthracen-9-one, also known as 2-hydroxyanthracene-9,10-dione, is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a hydroxyl group at the second position and a ketone group at the ninth position of the anthracene ring system. It is a yellow crystalline solid with significant applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-10H-anthracen-9-one typically involves the hydroxylation of anthracene derivatives. One common method is the photochemical hydroxylation of anthracene-9,10-dione in sulfuric acid, which generates the sulfate ester of 2-hydroxyanthracene-9,10-dione in high yield . Another approach involves the use of Friedel-Crafts reactions, intramolecular cyclization, and metal-catalyzed reactions with alkynes .

Industrial Production Methods

Industrial production of this compound often relies on the optimization of these synthetic routes to achieve high yields and purity. The use of advanced catalytic systems and reaction conditions ensures the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-10H-anthracen-9-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to a hydroxyl group, forming dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the anthracene ring.

Common Reagents and Conditions

Common reagents used in these reactions include sulfuric acid for hydroxylation, alkali metals for reduction, and various electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like ethanol and acetone .

Major Products

The major products formed from these reactions include hydroxylated anthracene derivatives, dihydroanthracenes, and substituted anthracenes, each with unique properties and applications.

Scientific Research Applications

2-Hydroxy-10H-anthracen-9-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-hydroxy-10H-anthracen-9-one involves its interaction with molecular targets and pathways within biological systems. The hydroxyl and ketone groups play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Properties

CAS No.

5452-86-8

Molecular Formula

C14H10O2

Molecular Weight

210.23 g/mol

IUPAC Name

2-hydroxy-10H-anthracen-9-one

InChI

InChI=1S/C14H10O2/c15-11-6-5-10-7-9-3-1-2-4-12(9)14(16)13(10)8-11/h1-6,8,15H,7H2

InChI Key

HNPBOVGHFXPKKU-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=C(C=C2)O)C(=O)C3=CC=CC=C31

Origin of Product

United States

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